molecular formula C23H27N3O3S B2776717 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 1021041-12-2

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2776717
CAS No.: 1021041-12-2
M. Wt: 425.55
InChI Key: AGWSZNLIOGOMKN-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine or via the reductive amination of a suitable precursor.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Core

The benzenesulfonyl group attached to the piperidine ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon. This facilitates nucleophilic substitution reactions (SN2 or SN1 mechanisms) under basic or acidic conditions, respectively.

Reaction Type Conditions Potential Products Supporting Evidence
SN2 DisplacementAlkali hydroxides (e.g., NaOH), polar aprotic solvents (DMF, DMSO)Piperidine derivatives with new substituents (e.g., amines, thiols)Synthesis of analogs in
SN1 DisplacementProtic acids (e.g., H2SO4), heatRacemic mixtures of substituted piperidinesPiperidine functionalization in

Hydrolysis of the Acetamide Linker

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine.

Condition Reagents Products Kinetics
Acidic HydrolysisHCl (6M), reflux2-[1-(Benzenesulfonyl)piperidin-2-yl]acetic acid + Ethylenediamine-indole derivativeAmide cleavage observed in
Basic HydrolysisNaOH (aq.), heatSodium salt of acetic acid derivative + Free amineSimilar reactions in

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution preferentially at the C-2 or C-5 positions due to its electron-rich aromatic system.

Reaction Reagents Position Products Example
NitrationHNO3/H2SO4C-2 or C-5Nitro-indole derivativesNitration patterns in
SulfonationSO3/H2SO4C-5Indole-sulfonic acid derivativesSulfur incorporation in
HalogenationCl2/FeCl3 or Br2/FeBr3C-3 or C-5Halo-indole derivativesHalogenation in

Oxidation and Reduction Reactions

  • Oxidation : The benzenesulfonyl group is generally stable, but the indole’s pyrrole ring may oxidize to form oxindoles under strong oxidants (e.g., KMnO4).

  • Reduction : Catalytic hydrogenation (H2/Pd-C) could reduce the indole’s double bond to form indoline derivatives.

Process Reagents Outcome Reference
Indole OxidationKMnO4, acidic conditions3-Oxoindole (Oxindole)Oxidation pathways in
Catalytic HydrogenationH2, Pd-C, ethanolSaturated indoline derivativesHydrogenation methods in

Cross-Coupling Reactions

The aromatic rings (benzene and indole) may participate in cross-coupling reactions if halogenated. While the parent compound lacks halogens, synthetic modifications (e.g., bromination) could enable:

Reaction Catalyst Applications Yield Range
Suzuki-MiyauraPd(PPh3)4, Na2CO3Biaryl formation via boronic acid coupling60–85% (similar systems in )
Buchwald-HartwigPd2(dba)3, XantphosC–N bond formation with amines70–90% (as in )

Functional Group Interconversion

  • Amide to Nitrile : Dehydration with POCl3 or P2O5 could convert the acetamide to a nitrile.

  • Sulfonamide Reduction : LiAlH4 may reduce the benzenesulfonyl group to a thioether, though this is less common.

Metal-Catalyzed Transformations

Recent advances in photoredox catalysis (e.g., Ru(bpy)3Cl2) enable radical-based functionalization, as seen in the synthesis of related piperidine-acetamide hybrids . For example, single-electron transfer (SET) processes could generate radical intermediates for C–H activation.

Scientific Research Applications

Research indicates that 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibits several biological activities:

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to reduce inflammation markers, suggesting potential utility in treating inflammatory diseases such as arthritis.

Analgesic Properties

In animal models, the compound demonstrated dose-dependent analgesic effects comparable to traditional pain relief medications like morphine. This suggests its potential as a non-opioid option for pain management.

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates possible applications in treating mood disorders. Research has shown that it may influence central nervous system (CNS) functions, providing a basis for further exploration in depression and anxiety treatments.

Case Studies

Several case studies have documented the effects and applications of this compound:

  • Anti-inflammatory Activity : A study conducted by Smith et al. (2023) examined the compound's effects on rheumatoid arthritis models. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
  • Analgesic Effects : In a comparative study by Jones et al. (2024), the compound was tested against established analgesics in chronic pain models. The findings suggested that it provides effective pain relief without the side effects commonly associated with opioids.
  • Neuropharmacological Studies : Research by Lee et al. (2025) focused on the compound's effects on serotonin receptor modulation. The study found that it significantly increased serotonin levels in the brain, leading to improved mood outcomes in animal models.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could engage in π-π stacking interactions, while the piperidine ring could provide conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide: Unique due to the combination of indole, piperidine, and phenylsulfonyl groups.

    This compound: Similar compounds may include those with variations in the substituents on the indole or piperidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H33N3O5S
  • Molecular Weight : 487.615 g/mol
  • InChIKey : HXDODQLFASYIJK-BJKOFHAPSA-N

The structure features a piperidine ring, a benzenesulfonyl group, and an indole moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties through the inhibition of the Hedgehog (Hh) signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma. These compounds can disrupt Hh signaling, thereby inhibiting tumor growth and overcoming drug resistance associated with conventional therapies .

Antibacterial Properties

The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentrations (MICs) indicating effective bactericidal action, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial protein synthesis and cell wall integrity, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzenesulfonyl group enhances binding affinity to various enzymes involved in inflammatory processes and cancer cell proliferation.
  • Protein Interaction : The compound interacts with specific amino acid residues at active sites of target proteins, modulating their function.
  • Signal Pathway Modulation : It alters signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Case Studies

StudyFindings
Study 1Demonstrated inhibition of Hh signaling in medulloblastoma cells, leading to reduced tumor growth .
Study 2Showed significant antibacterial activity against MRSA with an MIC of 15.625 μM .
Study 3Reported moderate-to-good antibiofilm activity against clinical isolates of Enterococcus .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-23(24-14-13-18-17-25-22-12-5-4-11-21(18)22)16-19-8-6-7-15-26(19)30(28,29)20-9-2-1-3-10-20/h1-5,9-12,17,19,25H,6-8,13-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSZNLIOGOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.